molecular formula C26H18N2O3 B2602025 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 361173-27-5

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide

Cat. No.: B2602025
CAS No.: 361173-27-5
M. Wt: 406.441
InChI Key: GJZRSWJAIZMECO-UHFFFAOYSA-N
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Description

Molecular Formula and Atomic Composition Analysis

The molecular formula of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide is C₂₆H₁₇N₃O₃ , with the following atomic composition:

Element Quantity
Carbon 26
Hydrogen 17
Nitrogen 3
Oxygen 3

Key structural contributions :

  • Benzoxazole-phenyl group : C₁₃H₈N₂O (benzoxazole: C₇H₅NO; phenyl: C₆H₅).
  • 4-Phenoxybenzamide : C₁₃H₁₁NO₂ (benzamide: C₇H₅NO; phenoxy: C₆H₅O).

Registry Numbers and CAS Database Identification

While the compound’s exact CAS registry number is not explicitly listed in the provided sources, structurally related analogs include:

  • 4-Phenoxybenzamide : CAS 29921-15-1.
  • Benzoxazole derivatives : CAS 3084-52-4 (2-phenyl-1,3-benzoxazin-4-one).

PubChem entries :

  • Similar compounds (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide ) are cataloged under CID 53296322 and CID 3351811.

Tables :

Table 1 : Key Structural Fragments and Their Contributions

Fragment Formula Contribution to Total Formula
Benzoxazole-phenyl group C₁₃H₈N₂O 13 C, 8 H, 2 N, 1 O
4-Phenoxybenzoyl group C₁₃H₉O₂ 13 C, 9 H, 2 O
Amide linker (-CONH-) C₂H₃NO 2 C, 3 H, 1 N, 1 O

Table 2 : Comparison with Related Compounds

Compound Molecular Formula Key Structural Differences
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide C₂₃H₁₅N₃O₂S₂ Replacement of benzoxazole with benzothiazole
4,4'-Oxybis{N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide} C₄₀H₂₆N₄O₅ Dimeric structure with ether linkage

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-25(18-12-16-22(17-13-18)30-21-6-2-1-3-7-21)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZRSWJAIZMECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions . The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction may produce benzoxazole-2-ylmethanol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (XLogP3) Key Structural Features
This compound C27H18N2O3 418.45 6.1 Benzoxazole core, phenoxybenzamide linkage
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide C24H22N2O2S 402.50 6.1 Benzothiazole core, butoxy substituent
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide C21H16N2O2S 376.43 4.8 Benzothiazole core, methoxy substituent
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide C24H21N2O2S 409.50 5.2 Thiazole core, methoxy and methylphenyl substituents
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide C30H34N4O3 522.62 3.9 Piperazine linker, hydroxyphenyl group, phenoxybenzamide

Key Observations :

  • Benzoxazole vs. Benzothiazole/Thiazole Cores : Replacement of benzoxazole with benzothiazole or thiazole (e.g., ) reduces molecular weight and alters LogP, with benzothiazole derivatives showing higher lipophilicity.
  • Substituent Effects : Alkoxy groups (e.g., butoxy in , methoxy in ) modulate solubility and receptor binding. Piperazine-containing analogues (e.g., ) exhibit lower LogP, likely due to increased polarity.
κ-Opioid Receptor Antagonism

This compound shares structural motifs with κ-opioid antagonists such as JDTic. Comparative insights from analogues include:

  • Piperazine-Linked Analogues: Compounds like 11a–q (Table 3 in ) demonstrated potent κ-opioid receptor antagonism (IC50 values < 10 nM) in [.="" assays.="" binding="" enhanced="" group="" hydroxyl="" li="" methyl)="" on="" or="" phenoxy="" selectivity="" substitutions="" sup>s]gtpγs="" the=""> Benzothiazole Derivatives: N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide () lacks reported opioid activity but is prioritized in drug discovery for its stability and bioavailability.
Computational Docking Studies

AutoDock Vina simulations () predict that benzoxazole/benzothiazole cores interact with hydrophobic pockets of the κ-opioid receptor, while phenoxy groups form hydrogen bonds with Tyr139 and Lys227. Piperazine-containing analogues (e.g., ) show additional polar interactions, explaining their higher potency .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, including medicine and industry.

This compound exhibits significant interactions with various enzymes and proteins. Notably, it demonstrates antimicrobial activity against a range of bacterial and fungal strains. The compound's ability to inhibit microbial growth makes it a candidate for further research in antimicrobial therapies.

Biochemical Property Description
Antimicrobial Activity Effective against multiple bacterial and fungal strains
Enzyme Interactions Inhibits specific enzymes involved in cellular processes
Cellular Impact Influences cell proliferation and apoptosis

2. Cellular Effects

Research indicates that this compound has notable anticancer properties , particularly against the human colorectal carcinoma (HCT116) cell line. It affects cell viability, inducing apoptosis through various pathways, which may involve the modulation of gene expression.

Case Study: Anticancer Activity

In a study involving HCT116 cells, this compound was shown to:

  • Decrease cell viability significantly.
  • Induce apoptosis as evidenced by increased caspase activity.
  • Alter the expression levels of key genes associated with cell cycle regulation.

The molecular mechanism of action for this compound involves:

  • Binding Interactions : The compound binds to specific biomolecules, disrupting their normal function.
  • Enzyme Inhibition : It inhibits enzymes critical for cancer cell survival and proliferation.
  • Gene Expression Modulation : Alters the expression of genes involved in apoptosis and cell cycle control.

4. Research Applications

This compound has potential applications across several fields:

4.1 Chemistry

Utilized as a fluorescent probe due to its excellent photophysical properties, facilitating studies in chemical biology.

4.2 Biology

Investigated for its antimicrobial and antifungal activities, contributing to the development of new therapeutic agents.

4.3 Medicine

Explored for potential uses in treating cancer and inflammatory diseases, showcasing its versatility as a therapeutic agent.

4.4 Industry

Applied in the development of advanced materials such as dyes and sensors due to its unique chemical structure.

5. Comparison with Similar Compounds

When compared to similar compounds like benzoxazole and benzimidazole derivatives, this compound stands out due to its unique combination of benzoxazole and phenoxybenzamide moieties. This structural uniqueness enhances its biological activity and photophysical properties.

Compound Biological Activity Unique Features
BenzoxazoleModerate antimicrobialSimpler structure
BenzimidazoleAntimicrobialSimilar activity
This compoundHigh antimicrobial & anticancer activityUnique structural features

Q & A

Q. What are the recommended synthetic routes for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step organic reactions, starting with coupling benzoxazole derivatives with substituted benzamides. Key steps include:

  • Amide bond formation : Reacting 4-phenoxybenzoic acid derivatives with amines using coupling agents like EDCI or DCC under inert atmospheres .
  • Cyclization : Introducing the benzoxazole moiety via cyclocondensation of ortho-aminophenol derivatives with carbonyl groups, often catalyzed by acidic or oxidative conditions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield (typically 60-85%) while minimizing by-products. Monitoring via TLC or HPLC is critical .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons, benzoxazole peaks, and amide linkages. For example, the benzoxazole proton appears as a singlet near δ 8.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 413.12) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .
  • Stability studies : Incubate at 37°C in buffer (pH 7.4) and analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase domains). The benzoxazole ring may engage in π-π stacking with aromatic residues, while the phenoxy group could occupy hydrophobic pockets .
  • MD simulations : Assess binding stability over 100+ nanoseconds to identify critical hydrogen bonds or conformational changes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50 values from enzyme inhibition assays (e.g., kinase panels) while controlling for variables like assay pH, ATP concentration, and cell lines .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing phenoxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • LogP adjustment : Introduce polar groups (e.g., -OH or -SO3H) to reduce logP from ~4.2 (predicted) to <3.5, improving aqueous solubility .
  • Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to enhance oral bioavailability .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout : Validate target engagement by comparing effects in wild-type vs. gene-edited cell lines .
  • Thermal proteome profiling (TPP) : Identify off-target interactions by monitoring protein denaturation shifts in response to compound treatment .

Methodological Notes

  • Data tables : Include retention times (HPLC), spectral peaks (NMR), and docking scores in supplementary materials for reproducibility.

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